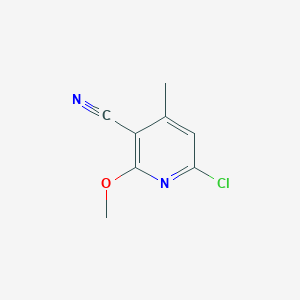

6-Chloro-2-methoxy-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-5-3-7(9)11-8(12-2)6(5)4-10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNGVKNSXGZARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 6 Chloro 2 Methoxy 4 Methylnicotinonitrile

Exploration of Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated and otherwise activated aromatic rings. In the case of 6-Chloro-2-methoxy-4-methylnicotinonitrile, the pyridine ring is rendered susceptible to nucleophilic attack by the presence of the electron-withdrawing nitrile group. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents positioned ortho or para to the site of nucleophilic attack. organic-chemistry.org

Reactivity at the Chloro Position (C-6)

The chlorine atom at the C-6 position is a primary site for nucleophilic aromatic substitution. The cyano group at C-3, being para to the C-6 position, strongly activates the ring towards nucleophilic attack, stabilizing the negative charge of the Meisenheimer intermediate. organic-chemistry.org In heteroaromatic systems like pyridines, the ring nitrogen further withdraws electron density, enhancing the electrophilicity of the carbon atoms, particularly at the alpha (C-2, C-6) and gamma (C-4) positions.

It is a well-established principle in SNAr reactions on activated heterocyclic rings that halogens are typically better leaving groups than alkoxy groups. chemrxiv.org For instance, in studies on related 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines were found to preferentially displace the chlorine atom at C-4 over the alkoxy group at C-6. chemrxiv.org This preference is attributed to the greater ability of the chlorine atom to accommodate the negative charge in the transition state and its higher lability as a leaving group compared to the methoxy (B1213986) group.

Therefore, it is expected that this compound will react with various nucleophiles, such as amines, alkoxides, and thiolates, to selectively displace the chloride at the C-6 position.

Table 1: Expected SNAr Reactions at the C-6 Position

| Nucleophile | Reagent Example | Expected Product |

| Amine | Benzylamine | 2-Methoxy-4-methyl-6-(benzylamino)nicotinonitrile |

| Alkoxide | Sodium Ethoxide | 6-Ethoxy-2-methoxy-4-methylnicotinonitrile |

| Thiolate | Sodium Thiophenoxide | 2-Methoxy-4-methyl-6-(phenylthio)nicotinonitrile |

The regioselectivity of SNAr reactions on substituted pyridines can be influenced by reaction conditions. Studies on 3-substituted-2,6-dichloropyridines have shown that the choice of solvent and the counter-ion of an alkoxide nucleophile can direct the substitution to the ortho or para position relative to the 3-substituent. researchgate.net Non-polar, aprotic solvents were found to favor ortho-substitution due to coordination of the alkali metal counter-ion with the 3-substituent, forming a cyclic transition state. researchgate.net While our title compound is not di-chlorinated, these findings highlight the potential to influence reactivity through careful selection of reaction parameters.

Reactivity at the Methoxy Position (C-2)

Displacement of the methoxy group at the C-2 position is also possible via an SNAr mechanism, although it generally requires more forcing conditions compared to the displacement of the chloro group. The methoxy group is a poorer leaving group than chloride. However, under certain conditions, such as high temperatures or with highly reactive nucleophiles, substitution at C-2 can occur.

In some systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, after the initial substitution of the chloro group, a subsequent substitution of the alkoxy group can be achieved, leading to disubstituted products. chemrxiv.org This suggests that while the C-6 chloro position is kinetically favored for the initial attack, thermodynamic products resulting from substitution at both C-2 and C-6 might be obtained under appropriate conditions. The cyano group at C-3 is ortho to the C-2 position, providing electronic activation for substitution at this site as well. organic-chemistry.org

Transformations Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities like carboxylic acids, amides, and amines.

Hydrolysis and Amidation Reactions

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Partial hydrolysis, typically under controlled conditions, will afford the nicotinamide (B372718) derivative, while more vigorous conditions will lead to the complete hydrolysis to the nicotinic acid. Zirconium dioxide has been shown to be an effective catalyst for the hydrolysis of amide bonds, suggesting its potential applicability in related nitrile hydrolysis reactions. bldpharm.com

Table 2: Potential Hydrolysis Products

| Reaction | Product |

| Partial Hydrolysis | 6-Chloro-2-methoxy-4-methylnicotinamide |

| Complete Hydrolysis | 6-Chloro-2-methoxy-4-methylnicotinic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The use of trichlorosilane (B8805176) in the presence of an organic base is another method for the reduction of various functional groups and could potentially be applied here. oregonstate.edu This reduction provides a pathway to introduce a basic aminomethyl side chain onto the pyridine ring.

Expected Reaction: this compound subjected to a suitable reducing agent like LiAlH₄ would yield (6-chloro-2-methoxy-4-methylpyridin-3-yl)methanamine.

Cyclization Reactions via Nitrile Activation (e.g., formation of pyrazolopyridines)

The nitrile group can act as an electrophile and participate in cyclization reactions with binucleophilic reagents. A prominent example is the reaction with hydrazine (B178648) or its derivatives to form fused heterocyclic systems. The reaction of a substituted chloropyrimidine with hydrazine hydrate (B1144303), for instance, leads to a hydrazinyl derivative which can then be cyclized. heteroletters.org

In the case of this compound, a two-step sequence is anticipated for the formation of a pyrazolopyridine. First, the hydrazine would act as a nucleophile in an SNAr reaction at the C-6 position, displacing the chloride to form 6-hydrazinyl-2-methoxy-4-methylnicotinonitrile. Subsequently, an intramolecular cyclization would occur, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, leading to the formation of a fused pyrazole (B372694) ring. The resulting compound would be a derivative of pyrazolo[3,4-b]pyridine. This type of cyclization is a common strategy for the synthesis of pyrazole-fused heterocycles. organic-chemistry.org

Table 3: Proposed Pathway to Pyrazolopyridine Formation

| Step | Intermediate/Product |

| 1. SNAr with Hydrazine | 6-Hydrazinyl-2-methoxy-4-methylnicotinonitrile |

| 2. Intramolecular Cyclization | 3-Amino-6-methoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine |

Modifications of the Methyl Substituent (C-4)

The methyl group at the C-4 position is activated for various transformations due to its benzylic-like character, being attached to an aromatic pyridine ring. Its reactivity is modulated by the cumulative electronic effects of the other substituents.

Functionalization of the C-4 methyl group typically proceeds via radical or oxidation pathways to introduce new functional groups.

Benzylic Bromination: The methyl group can be halogenated, most commonly via a free-radical mechanism using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under light induction. chemistrysteps.comlibretexts.org The stability of the resulting benzylic radical is a key driver for this selective reaction. chemistrysteps.comlibretexts.org The reaction proceeds through initiation, propagation, and termination steps, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the generated benzylic radical with a bromine source. chemistrysteps.comwikipedia.orglibretexts.org For this specific substrate, the reaction would yield 4-(bromomethyl)-6-chloro-2-methoxynicotinonitrile, a versatile intermediate for subsequent nucleophilic substitutions. Studies on similar alkylated aromatics have shown that Lewis acids can also catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Oxidation: The methyl group can be oxidized to various higher oxidation states, such as an aldehyde, carboxylic acid, or hydroxymethyl group. researchgate.netacs.org Oxidation to the corresponding pyridine-4-carboxylic acid can be achieved using strong oxidizing agents. Alternatively, milder and more controlled oxidation methods can yield the aldehyde. For instance, the Kornblum oxidation, which involves the in-situ generation of an alkyl iodide followed by treatment with dimethyl sulfoxide (B87167) (DMSO), is a metal-free method to convert methyl azaarenes into the corresponding aldehydes. researchgate.net This would transform the starting material into 6-chloro-2-methoxy-4-formylnicotinonitrile, a key precursor for condensation reactions and further synthetic elaborations. sigmaaldrich.com Metal-catalyzed oxidation of methylene (B1212753) groups adjacent to pyridine-2-carboxamido moieties has also been reported, suggesting the feasibility of such transformations. researchgate.net

Electrophilic and Radical Reactions on the Pyridine Core

The pyridine ring itself, while generally electron-deficient and less reactive towards electrophilic substitution than benzene, can undergo reactions at specific positions governed by the directing effects of its substituents.

Electrophilic Aromatic Substitution: The pyridine nitrogen atom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position (C-3 and C-5). youtube.com However, the substituents on the this compound ring modify this intrinsic reactivity.

The 2-methoxy group is a powerful activating, ortho-, para-directing group.

The 6-chloro group is deactivating but ortho-, para-directing.

The 4-methyl group is weakly activating and ortho-, para-directing.

The 3-nitrile group is strongly deactivating and meta-directing.

Considering these competing effects, the most likely position for electrophilic attack is C-5. This position is ortho to the activating methyl group, para to the strongly activating methoxy group, and meta to the deactivating nitrile group. Therefore, reactions like nitration or halogenation would be expected to selectively yield the 5-substituted derivative.

Radical Substitution: Radical substitution on heteroaromatic cores, such as the Minisci reaction, provides an alternative pathway for functionalization. The Minisci reaction typically involves the generation of an alkyl radical which then attacks the protonated, electron-deficient pyridine ring. This method is particularly effective for introducing alkyl groups at the C-2 and C-4 positions of unsubstituted pyridine. For the title compound, the electron-deficient nature of the ring, enhanced by the chloro and nitrile groups, makes it a suitable candidate for radical attack. The regioselectivity would be complex, but attack at the vacant C-5 position is a plausible outcome.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The chlorine atom at the C-6 position is a key handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalyst systems can achieve efficient coupling. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form aryl-aryl bonds. The reaction of this compound with various aryl or heteroaryl boronic acids would replace the C-6 chlorine, providing access to a diverse library of 6-aryl-2-methoxy-4-methylnicotinonitriles. Studies on related tribromopyridines have demonstrated the feasibility and selectivity of Suzuki reactions on halogenated pyridine cores. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the C-6 position and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This pathway is highly effective for synthesizing arylalkynes. Coupling of the title compound with various alkynes would produce 6-alkynyl-2-methoxy-4-methylnicotinonitrile derivatives. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction involves the coupling of the chloropyridine with an organotin compound (organostannane). organic-chemistry.org It is known for its tolerance of a wide variety of functional groups. wikipedia.orgsilicycle.com Although concerns about the toxicity of tin reagents exist, the Stille coupling remains a powerful tool. mdpi.com The reaction would enable the introduction of aryl, heteroaryl, vinyl, or allyl groups at the C-6 position.

Heck Coupling: While less common for aryl chlorides compared to bromides and iodides, the Heck reaction, which couples the substrate with an alkene, could potentially be used to install a vinyl group at the C-6 position under optimized conditions with highly active palladium catalysts.

The table below summarizes typical conditions for these cross-coupling reactions as applied to chloropyridine substrates.

| Coupling Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DME |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | PPh₃, AsPh₃ | - (or additive like LiCl) | Toluene, THF, DMF |

| Heck | Alkene | Pd(OAc)₂ | PCy₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, DMAc |

Cascade Reactions and Tandem Processes Utilizing the Compound

The multiple functional groups on this compound make it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, increasing synthetic efficiency. mdpi.com

A plausible tandem process could involve an initial cross-coupling reaction at the C-6 position, followed by an intramolecular cyclization involving the nitrile group. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) could lead to an intermediate that, upon activation, undergoes cyclization onto the nitrile.

Another potential cascade involves the nitrile group directly. The reaction of nitriles with hydrazides can lead to the formation of heterocyclic systems like 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org A tandem process could be designed where this compound reacts with a suitable binucleophile, leading to complex polycyclic structures. For instance, a reaction with hydrazine could potentially lead to a pyrazolo[3,4-b]pyridine core after initial addition to the nitrile and subsequent intramolecular nucleophilic aromatic substitution of the C-6 chlorine. Research on the reactivity of 2-acylbenzonitriles demonstrates how a ketone and a nitrile can participate in tandem reactions to form isoindolinones, highlighting the potential for the functional groups on the title compound to engage in similar complex transformations. researchgate.net

Computational and Theoretical Investigations of 6 Chloro 2 Methoxy 4 Methylnicotinonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. nih.gov These methods, rooted in solving the Schrödinger equation, offer a window into the distribution of electrons and the resulting molecular properties. For a molecule like 6-Chloro-2-methoxy-4-methylnicotinonitrile, these calculations would elucidate its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

A key aspect of quantum chemical calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, signifying its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a hypothetical HOMO-LUMO analysis would likely reveal the influence of its various substituents on its electronic properties.

To illustrate, a hypothetical data table for the frontier molecular orbital energies of this compound, calculated using a standard method like Density Functional Theory (DFT) with a B3LYP functional and a 6-311G(d,p) basis set, is presented below.

Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Electrostatic Potential Surfaces (EPS)

The Electrostatic Potential Surface (EPS) is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Red regions on an EPS map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

For this compound, an EPS analysis would highlight the electron-rich and electron-poor regions. It is anticipated that the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group would be regions of high electron density (red), while the areas around the hydrogen atoms and the carbon attached to the electron-withdrawing chloro and nitrile groups would be electron-deficient (blue).

Density Functional Theory (DFT) Studies on Reactivity and Selectivitychemicalbook.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT studies on this compound would provide a detailed understanding of its chemical behavior in various reactions.

Transition State Characterization for Key Reactions

A critical application of DFT is the characterization of transition states, which are the highest energy points along a reaction coordinate. nih.gov By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, providing insight into its feasibility and rate. For reactions involving this compound, such as nucleophilic substitution, DFT would be instrumental in identifying the structure of the transition state.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the conformational flexibility and dynamic behavior of a molecule.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., Predicted Collision Cross Section for MS)

Computational methods play a crucial role in predicting spectroscopic data that can aid in the structural elucidation of novel compounds. One such important parameter, particularly in the context of mass spectrometry (MS), is the collision cross section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge. kcl.ac.uk The prediction of CCS values can significantly enhance the confidence in compound identification, especially when authentic standards are unavailable. dntb.gov.uamdpi.com

Various in-silico approaches have been developed for the prediction of CCS values, often employing machine learning algorithms trained on large datasets of experimentally determined CCS values. dntb.gov.uamdpi.comsemanticscholar.org These models utilize a range of molecular descriptors, such as molecular weight, polarizability, and 3D conformational information, to predict the CCS of a given ion.

Table 1: Illustrative Predicted Collision Cross Section (CCS) Data for this compound

| Adduct Ion | Predicted CCS (Ų) | Prediction Method |

| [M+H]⁺ | 145.8 | Machine Learning Model (Example) |

| [M+Na]⁺ | 152.3 | Machine Learning Model (Example) |

| [M+K]⁺ | 158.1 | Machine Learning Model (Example) |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be generated through computational prediction. Actual values would need to be determined through specific calculations or experimental measurements.

The accuracy of these predictions is continually improving, with some models reporting prediction errors of less than 5%. nih.gov The use of predicted CCS values, in conjunction with accurate mass measurements from high-resolution mass spectrometry, provides a powerful tool for the confident identification of compounds like this compound in various analytical applications.

Solvent Effects and Solvation Models in Theoretical Studies

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical studies of this compound can incorporate solvent effects through various solvation models to provide a more realistic description of its properties in solution.

Solvation models can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, which can provide a high level of detail but are computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach offers a good balance between accuracy and computational cost for many applications.

For this compound, theoretical calculations incorporating a PCM can be used to predict how its properties, such as its conformational equilibrium, electronic structure, and reactivity, are affected by solvents of different polarities. For instance, the dipole moment of the molecule is expected to be larger in a polar solvent compared to a nonpolar solvent or the gas phase.

Table 2: Illustrative Calculated Properties of this compound in Different Solvents

| Solvent (Dielectric Constant) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |

| Gas Phase (1.0) | 3.8 | 0.0 |

| Toluene (2.4) | 4.5 | -3.2 |

| Acetonitrile (B52724) (37.5) | 5.9 | -7.8 |

| Water (80.1) | 6.2 | -8.5 |

Note: The data in this table is illustrative and based on general principles of solvent effects. Actual values would require specific quantum chemical calculations.

These theoretical investigations are crucial for understanding reaction mechanisms in solution, predicting spectroscopic shifts in different solvents, and for the rational design of synthetic routes where solvent choice is critical.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds and for gaining insights into the molecular features that govern a particular chemical reaction. nih.govresearchgate.net

For a class of compounds including this compound and its analogues, a QSRR study could be developed to predict their reactivity in a specific reaction, for example, a nucleophilic aromatic substitution. The first step in a QSRR study is to define a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be electronic (e.g., atomic charges, frontier orbital energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once a set of descriptors is calculated for a series of nicotinonitrile derivatives with known experimental reactivity data, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the reactivity.

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSRR Study of Nicotinonitrile Derivatives

| Compound | LUMO Energy (eV) | Charge on C6 | Dipole Moment (Debye) | Observed Reactivity (log k) |

| Derivative 1 | -1.25 | +0.15 | 3.5 | 1.2 |

| This compound | -1.32 | +0.18 | 3.8 | (Predicted) |

| Derivative 3 | -1.40 | +0.20 | 4.1 | 1.8 |

| Derivative 4 | -1.18 | +0.12 | 3.2 | 0.9 |

Note: This table presents a hypothetical set of descriptors and reactivity data to illustrate the components of a QSRR model.

A successful QSRR model for nicotinonitrile derivatives would not only allow for the prediction of the reactivity of this compound but also provide a deeper understanding of the electronic and steric factors that influence the reactivity of this class of compounds. This knowledge can be invaluable for designing new molecules with desired reactivity profiles. nih.gov

Applications of 6 Chloro 2 Methoxy 4 Methylnicotinonitrile As a Synthetic Building Block

Precursor to Diverse Heterocyclic Scaffolds

A primary application of 6-Chloro-2-methoxy-4-methylnicotinonitrile is as a starting material for the synthesis of various fused and substituted heterocyclic compounds. Nitrogen-containing heterocycles are core components of numerous natural products and pharmaceuticals, making their efficient synthesis a central goal for organic chemists. nih.govnih.gov

The construction of new rings fused to the existing pyridine (B92270) core is a powerful strategy for generating molecular complexity. The functional groups of this compound are ideal for this purpose. For instance, the C6-chloro atom can be readily displaced by nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) to yield a 6-hydrazino intermediate. This new intermediate, possessing an ortho-hydrazino-nitrile arrangement, is primed for intramolecular cyclization reactions. Treatment with reagents such as acetic acid can facilitate the formation of fused pyrazole (B372694) rings, leading to the pyrazolo[3,4-b]pyridine scaffold. nih.gov

Similarly, the synthesis of thieno[2,3-b]pyridines, another important heterocyclic core, can be envisioned from this precursor. Following a synthetic route demonstrated for analogous compounds, the C6-chloro group can be substituted by a mercapto group. Subsequent alkylation of the resulting thione with compounds containing an active methylene (B1212753) group, followed by Thorpe-Ziegler cyclization, yields 3-aminothieno[2,3-b]pyridines. osi.lv

Pyrimidine (B1678525) and pyrazolo-pyrimidine motifs are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs with diverse biological activities. nih.goveurjchem.com

Pyrido[2,3-d]pyrimidine Derivatives : These fused systems can be accessed from this compound by first converting it into a 6-aminonicotinonitrile derivative via nucleophilic substitution of the chlorine atom with ammonia (B1221849) or an equivalent reagent. The resulting ortho-amino-nitrile is a classic precursor that can undergo condensation with various one-carbon synthons like formic acid, urea, or isothiocyanates to construct the fused pyrimidine ring, yielding a range of substituted pyrido[2,3-d]pyrimidines. nih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives : This class of compounds has been investigated for various therapeutic applications, including as enzyme inhibitors. eurjchem.comnih.gov Syntheses of these scaffolds often proceed through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. uminho.ptnih.gov this compound can serve as a starting point for the synthesis of the requisite pyrazole intermediates, which are then elaborated into the final fused heterocyclic system. The reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is often exploited for introducing further diversity into the molecule. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound Precursors

| Precursor (Derived from Starting Material) | Illustrative Reagent | Resulting Scaffold | Reference for Method |

|---|---|---|---|

| 6-Amino-2-methoxy-4-methylnicotinonitrile | Formic Acid or Urea | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Hydrazino-2-methoxy-4-methylnicotinonitrile | Acetic Acid or β-Diketones | Pyrazolo[3,4-b]pyridine | nih.gov |

| 6-Mercapto-2-methoxy-4-methylnicotinonitrile | α-Halo Ketones/Esters | Thieno[2,3-b]pyridine | osi.lv |

| Pyrazole Intermediate | Diethyl Malonate | Pyrazolo[1,5-a]pyrimidine | eurjchem.comnih.gov |

The utility of this compound extends to a broad spectrum of other nitrogen heterocycles. mdpi.com The chloro and methoxy (B1213986) groups are both viable handles for nucleophilic substitution, allowing for the introduction of diverse nitrogen-based functional groups. google.comresearchgate.net These newly introduced groups can then serve as reactive centers for subsequent intramolecular or intermolecular cyclization reactions, providing access to a wide variety of ring systems.

Role in the Synthesis of Advanced Organic Materials

The application of nitrogen-containing heterocycles is not limited to medicine; they are also integral components of advanced organic materials. openmedicinalchemistryjournal.com Pyridine-based compounds are utilized in materials for electronics and photonics, such as organic light-emitting diodes (OLEDs), and as specialized dyes and corrosion inhibitors. The electronic nature of the this compound ring, influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group, makes it an interesting building block for creating novel chromophores and fluorophores with tailored properties. For example, related heterocyclic systems like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine have demonstrated effectiveness as corrosion inhibitors for mild steel, an application area where derivatives of this nicotinonitrile could also be explored. openmedicinalchemistryjournal.com

Intermediate in the Development of Research Probes

In chemical biology and drug discovery, research probes are crucial for elucidating biological pathways and validating new drug targets. Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are structurally analogous to endogenous purines and are thus excellent starting points for designing potent and selective enzyme inhibitors. nih.gov

Notably, derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in inflammatory diseases. nih.gov The synthesis of libraries of such potential inhibitors relies on versatile building blocks. This compound is an ideal precursor for this purpose. The chloro group is particularly valuable as it allows for late-stage diversification using modern cross-coupling methodologies like the Suzuki or Buchwald-Hartwig reactions. nih.gov This enables the rapid generation of a wide array of analogues, each with a different substituent at the C6 position, which is essential for systematic structure-activity relationship (SAR) studies.

Strategic Component in Retrosynthetic Planning of Complex Molecules

Retrosynthesis is the art of deconstructing a complex target molecule into simpler, readily available starting materials. youtube.com The predictable and differential reactivity of the functional groups on this compound makes it a powerful and strategic component in retrosynthetic analysis. youtube.com

When planning the synthesis of a complex molecule containing a substituted pyridine core, chemists can disconnect key bonds leading back to this building block. For example, an aryl or heteroaryl group attached to the pyridine ring can be retrosynthetically disconnected via a palladium-catalyzed cross-coupling reaction, identifying the chloro-substituted pyridine as the logical precursor. nih.govyoutube.com Similarly, a fused heterocyclic ring can be disconnected to reveal an ortho-amino-nitrile or a related bifunctional intermediate, which in turn can be traced back to this compound through the substitution of its C6-chloro group. nih.gov The nitrile itself is a versatile functional group that can be considered a synthetic equivalent (a "synthon") for an amine, a carboxylic acid, or an amide through well-established functional group interconversions. This multi-faceted reactivity solidifies its status as a strategic building block for the efficient synthesis of complex molecular targets.

Advanced Analytical Methodologies for Research on 6 Chloro 2 Methoxy 4 Methylnicotinonitrile

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "6-Chloro-2-methoxy-4-methylnicotinonitrile," providing unequivocal confirmation of its elemental composition through highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, making it invaluable for structural confirmation and mechanistic studies. nih.gov

In the context of this compound (C₈H₇ClN₂O), HRMS can verify the molecular ion with a high degree of precision, typically within 5 ppm. The analysis of fragmentation patterns under controlled conditions, such as electron-activated dissociation (EAD) or collision-induced dissociation (CID), offers insights into the molecule's structure and stability. nih.govchemguide.co.uk The fragmentation of the molecular ion is not random; it follows predictable pathways based on bond strengths and the stability of the resulting fragments. whitman.edulibretexts.org For "this compound," key fragmentation pathways would likely involve the loss of the methyl group from the methoxy (B1213986) substituent, the entire methoxy group, or cleavage related to the nitrile and chloro functional groups.

Detailed research findings from HRMS would involve generating a list of observed fragments with their exact masses and proposing structures for each. This data is critical for distinguishing between isomers, such as the co-product "2-Chloro-6-methoxy-4-methylnicotinonitrile," which would exhibit a similar molecular mass but potentially different fragmentation patterns.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound This table presents hypothetical but chemically plausible data based on established fragmentation principles.

| Predicted Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Potential Origin |

| [M+H]⁺ | C₈H₈ClN₂O⁺ | 183.0320 | Protonated molecular ion |

| [M-CH₃]⁺ | C₇H₄ClN₂O⁺ | 167.0007 | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]⁺ | C₇H₄ClN₂⁺ | 151.0057 | Loss of a methoxy radical |

| [M-Cl]⁺ | C₈H₇N₂O⁺ | 147.0553 | Loss of a chlorine radical |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "this compound" in solution. While basic 1D ¹H NMR provides initial data, advanced techniques are required for complete and unambiguous assignment of all proton and carbon signals. ipb.pt

Based on synthesis data, the ¹H NMR spectrum in DMSO-d₆ shows three distinct singlets, corresponding to the methyl protons at 2.46 ppm, the methoxy protons at 3.99 ppm, and the aromatic proton (H5) at 7.27 ppm. chemicalbook.com The singlet nature of all peaks indicates no vicinal proton-proton coupling, which is consistent with the proposed substitution pattern. A complete structural confirmation, however, necessitates ¹³C NMR and various 2D NMR experiments. plos.orgacs.org

Table 2: 1D NMR Spectral Data for this compound ¹H NMR data is from published sources chemicalbook.com; ¹³C NMR data is predicted based on typical chemical shifts for substituted pyridines.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| 4-CH₃ | 2.46 | ~18-22 | Singlet |

| 2-OCH₃ | 3.99 | ~54-58 | Singlet |

| H5 | 7.27 | ~115-120 | Singlet |

| C2 | - | ~160-165 | Singlet |

| C3 | - | ~95-100 | Singlet |

| C4 | - | ~155-160 | Singlet |

| C5 | - | ~115-120 | Doublet (from ¹H coupling) |

| C6 | - | ~145-150 | Singlet |

| CN | - | ~116-121 | Singlet |

To validate the predicted structure and assign all carbon signals, a suite of 2D NMR experiments is essential. plos.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For "this compound," the COSY spectrum would be expectedly simple, showing no cross-peaks, confirming the magnetic isolation of all proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons. It would show cross-peaks connecting the ¹H signal at 2.46 ppm to the 4-CH₃ carbon, the signal at 3.99 ppm to the 2-OCH₃ carbon, and the signal at 7.27 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern, as it reveals long-range (2-3 bond) correlations between protons and carbons. plos.org Key correlations would definitively place the substituents and the aromatic proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the methoxy protons (2-OCH₃) and the aromatic proton (H5), which would confirm their spatial proximity on the pyridine (B92270) ring.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (δ, ppm) | Correlating Carbon Atoms | Significance of Correlation |

| 4-CH₃ (2.46) | C3, C4, C5 | Confirms the methyl group is at the C4 position. |

| 2-OCH₃ (3.99) | C2 | Confirms the methoxy group is at the C2 position. |

| H5 (7.27) | C3, C4, C6, CN | Confirms the proton is at C5 and validates the positions of the nitrile and chloro groups. |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or hindered rotation. rsc.org For "this compound," the rotation around the C2-O bond of the methoxy group could be hindered by the adjacent nitrogen atom of the pyridine ring and the substituent at the C6 position (chlorine).

By recording NMR spectra at various temperatures, researchers can observe changes in the line shape of the methoxy signal. At room temperature, rotation may be fast, resulting in a sharp singlet. As the temperature is lowered, the rotation slows. If the energy barrier is high enough, this could lead to significant line broadening or even decoalescence into separate signals for different rotamers. rsc.org Analysis of this line-shape change allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the compound's conformational flexibility. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous depiction of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the "this compound" molecule.

Based on studies of similar nicotinonitrile derivatives, it is expected that the pyridine ring would be essentially planar. mdpi.com X-ray analysis would confirm the relative positions of the chloro, methoxy, methyl, and nitrile groups, leaving no ambiguity. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π–π stacking between pyridine rings or weaker hydrogen bonds and dipole-dipole interactions involving the nitrile, chloro, and methoxy groups. mdpi.com This information is crucial for understanding the solid-state properties of the material.

Chromatographic Methods for Reaction Monitoring and Purity Assessment (Research Context)

Chromatographic techniques are vital for both the purification of "this compound" and for assessing its purity in a research setting. acs.org The synthesis of this compound from "2,6-Dichloro-4-methylnicotinonitrile" yields the desired product along with the isomeric byproduct "2-Chloro-6-methoxy-4-methylnicotinonitrile". chemicalbook.com Chromatography is the primary method used to separate these two isomers.

Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for routine analysis. This method can be used to monitor the progress of the synthesis reaction by quantifying the consumption of starting material and the formation of the two isomeric products over time. acs.org It is also the standard for determining the final purity of the isolated compound.

Method development would involve optimizing several parameters:

Stationary Phase (Column): A reversed-phase column, such as a C18, is typically used for molecules of this polarity.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to achieve good separation.

Detector: A UV detector set to a wavelength where the analyte absorbs strongly (e.g., 220 nm) provides sensitive detection. chemicalbook.com

The resulting chromatogram would show distinct peaks for the starting material and the two products, allowing for their quantification.

Table 4: Representative HPLC Data for Monitoring the Synthesis Reaction This table shows hypothetical retention times (t_R) under a developed reversed-phase HPLC method.

| Compound | Retention Time (t_R, min) | Purpose in Analysis |

| 2,6-Dichloro-4-methylnicotinonitrile (B1293653) | 5.8 | Starting Material |

| This compound | 4.5 | Desired Product |

| 2-Chloro-6-methoxy-4-methylnicotinonitrile | 4.9 | Isomeric Byproduct |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the identification and quantification of volatile and semi-volatile compounds in a sample mixture. jmchemsci.com In the context of the synthesis of this compound, GC-MS is crucial for analyzing the reaction headspace and crude product extracts to identify volatile byproducts. This analysis provides critical insights into reaction efficiency, side reactions, and the purity of the final product.

The methodology combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample is volatilized and injected into the GC column, where compounds are separated based on their boiling points and affinity for the stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and definitive identification of the compound by comparison to spectral libraries. jmchemsci.com

During the synthesis of this compound, which often involves the reaction of a dichlorinated precursor like 2,6-dichloro-4-methylnicotinonitrile with a methoxide (B1231860) source in a solvent such as methanol (B129727), several volatile byproducts can be generated. chemicalbook.com These can include unreacted starting materials, residual solvents, and products of side reactions. For instance, the presence of residual methanol or the starting dichlorinated nicotinonitrile can be readily detected. Other potential byproducts might include dimethyl ether (from the self-condensation of methanol) or other chlorinated species if the reaction is not perfectly selective. The ability of GC-MS to detect these trace impurities is vital for optimizing reaction conditions to maximize yield and purity. researchgate.net

Below is a table of potential volatile compounds that could be identified by GC-MS during the synthesis and purification of this compound.

Table 1: Potential Volatile Byproducts in the Synthesis of this compound

| Compound Name | Molecular Formula | Key Mass-to-Charge (m/z) Fragments | Potential Origin |

| Methanol | CH₄O | 31, 32 | Reaction solvent |

| Dimethyl ether | C₂H₆O | 46, 45, 29 | Side reaction of solvent |

| 2,6-dichloro-4-methylnicotinonitrile | C₇H₃Cl₂N₂ | 185, 187, 150 | Unreacted starting material |

| Dichloromethane | CH₂Cl₂ | 84, 86, 49 | Extraction solvent |

Spectroscopic Techniques for Reaction Progress and Intermediate Detection (FTIR, UV-Vis)

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. mt.com Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly well-suited for in-situ analysis, allowing researchers to observe molecular changes as they happen without altering the reaction conditions. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) that tracks the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in the mid-infrared region. mt.commdpi.com An attenuated total reflection (ATR) probe can be inserted directly into the reaction vessel, providing a continuous stream of spectral data. mdpi.com

In the synthesis of this compound from 2,6-dichloro-4-methylnicotinonitrile, FTIR can monitor several key transformations:

Disappearance of Reactant: The C-Cl stretching vibrations of the starting material, 2,6-dichloro-4-methylnicotinonitrile, can be tracked to monitor its consumption.

Formation of Product: The appearance of new absorption bands corresponding to the C-O-C (ether) stretching vibrations of the methoxy group in this compound signifies product formation. chem-soc.si

Nitrile Group Monitoring: The stretching vibration of the nitrile group (C≡N) at approximately 2220-2240 cm⁻¹ serves as a stable reference point throughout the reaction, as it is not directly involved in the substitution. chem-soc.si Any significant shift or change in this band could indicate an unexpected side reaction involving the nitrile functionality.

By plotting the intensity of these characteristic peaks over time, a detailed kinetic profile of the reaction can be constructed. youtube.com

Table 2: Key FTIR Vibrational Frequencies for Monitoring the Synthesis of this compound

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation |

| 2,6-dichloro-4-methylnicotinonitrile | C-Cl (Aromatic) | ~1100-1000 | Peak intensity decreases |

| 2,6-dichloro-4-methylnicotinonitrile | C≡N (Nitrile) | ~2230 | Peak remains relatively stable |

| This compound | C-O-C (Aryl Ether) | ~1250 (asymmetric), ~1040 (symmetric) | Peak intensity increases |

| This compound | C≡N (Nitrile) | ~2230 | Peak intensity increases |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. This technique is particularly sensitive to changes in conjugation and the electronic structure of aromatic and heterocyclic systems.

Table 3: Hypothetical UV-Vis Absorption Data for Reaction Monitoring

| Compound | Chromophore | Expected λmax (nm) | Observation |

| 2,6-dichloro-4-methylnicotinonitrile | Substituted Pyridine Ring | ~275 | Absorbance decreases |

| This compound | Substituted Pyridine Ring | ~285 | Absorbance increases |

Future Directions and Emerging Research Avenues for 6 Chloro 2 Methoxy 4 Methylnicotinonitrile

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 6-chloro-2-methoxy-4-methylnicotinonitrile often relies on conventional methods, such as the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide (B1231860). chemicalbook.com While effective, future research will likely focus on developing more sustainable and efficient synthetic strategies.

Green chemistry principles are increasingly guiding the development of new synthetic routes for heterocyclic compounds. For nicotinonitrile derivatives, recent advancements include the use of nanomagnetic metal-organic frameworks as reusable catalysts, which can facilitate their synthesis under solvent-free conditions. nih.gov Such approaches offer the dual benefits of reducing waste and simplifying catalyst recovery and reuse. nih.gov Future research could explore the adaptation of these technologies to the synthesis of this compound, potentially leading to more environmentally benign and cost-effective production methods.

Furthermore, the development of one-pot, multi-component reactions represents another promising avenue for the synthesis of highly substituted pyridines. researchgate.net These methods, which allow for the construction of complex molecules from simple precursors in a single step, could provide rapid access to a diverse range of this compound analogs. The exploration of novel catalyst systems, including biopolymer-based heterogeneous catalysts, may also lead to milder and more selective synthetic transformations. researchgate.net

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is largely dictated by its distinct functional groups. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. acs.org Future research should systematically explore the scope of these SNAr reactions, investigating the reactivity of various nucleophiles (e.g., amines, thiols, alkoxides) under different reaction conditions.

Beyond classical SNAr chemistry, the direct C-H functionalization of the pyridine (B92270) ring represents a frontier in synthetic methodology. nih.gov Such approaches, which avoid the need for pre-functionalized starting materials, offer a more atom-economical route to novel derivatives. nih.gov Research into the selective C-H functionalization of the C-5 position of this compound could unlock new avenues for structural diversification.

The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile and chloro groups is also an area ripe for investigation. This electronic push-pull system could be exploited to modulate the reactivity of the pyridine ring in various transformations, including cycloaddition and metal-catalyzed cross-coupling reactions. The unique reactivity of pyridinyl radicals, generated via single-electron reduction, could also be harnessed for novel functionalization strategies. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput reaction optimization. mdpi.commdpi.com The application of these technologies to the synthesis and derivatization of this compound could significantly accelerate the discovery of new compounds with desirable properties.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be particularly beneficial for highly exothermic or rapid reactions. researchgate.netnih.gov This level of control can lead to higher yields and selectivities, as well as facilitate the safe handling of hazardous reagents and intermediates. mdpi.com Future work could focus on developing continuous flow processes for both the initial synthesis of the parent compound and its subsequent functionalization. nih.gov

Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly generate and evaluate libraries of this compound derivatives. This approach would be particularly valuable in the context of drug discovery, where the systematic exploration of chemical space is crucial for identifying lead compounds. nih.gov

Computational Design of New Derivatives with Enhanced Reactivity

Computational chemistry and in silico design are powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity towards different reagents. researchgate.netscirp.org

Future research should leverage these computational tools to design new derivatives with tailored electronic properties and enhanced reactivity. For instance, in silico screening could be used to identify substituents that would activate or deactivate the pyridine ring towards specific transformations. rsc.orgrsc.org This predictive capability can help to prioritize synthetic targets and reduce the number of experiments required to achieve a desired outcome.

Furthermore, computational studies can elucidate reaction mechanisms, providing a deeper understanding of the factors that govern selectivity and yield. nih.gov This knowledge can then be used to optimize reaction conditions and develop more efficient synthetic protocols. The combination of computational design and experimental validation represents a powerful paradigm for the rational development of new chemical entities based on the this compound scaffold.

Potential in Interdisciplinary Chemical Research

The nicotinonitrile scaffold is a common feature in a variety of biologically active compounds, including those with antiviral, antibacterial, and anticancer properties. nih.govekb.eg The unique substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents. Future interdisciplinary research, bridging synthetic chemistry and chemical biology, could explore the potential of its derivatives as inhibitors of various enzymes or as ligands for specific biological targets. For instance, new nicotinonitrile derivatives have been designed and screened for their molluscicidal activity. nih.gov

In addition to medicinal chemistry, the electronic properties of functionalized pyridines make them interesting candidates for applications in materials science. The development of novel dyes, sensors, or electronic materials based on the this compound core could be a fruitful area of investigation. The nitrile group, in particular, can be a useful handle for further chemical modification or for coordinating to metal centers in the construction of functional materials. nih.govresearchgate.net

The versatility of this compound also lends itself to the creation of diverse chemical libraries for high-throughput screening in various biological and material science applications. semanticscholar.org The ability to readily functionalize the scaffold at multiple positions provides access to a vast chemical space, increasing the probability of discovering novel compounds with interesting and useful properties.

Conclusion

Summary of Key Academic Contributions and Discoveries

The primary academic contribution of 6-Chloro-2-methoxy-4-methylnicotinonitrile lies in its role as a versatile intermediate in the synthesis of substituted pyridine (B92270) derivatives. The strategic placement of its chloro, methoxy (B1213986), methyl, and cyano groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable scaffold for creating diverse molecular architectures.

One of the fundamental discoveries related to this compound is its efficient synthesis from readily available precursors. A common and documented method involves the selective methoxylation of 2,6-dichloro-4-methylnicotinonitrile (B1293653). chemicalbook.com In this process, sodium methoxide (B1231860) is used to displace one of the chloro groups, a reaction that proceeds with a notable degree of regioselectivity, favoring the formation of the 2-methoxy isomer. This selective synthesis is a critical step, as it provides a reliable route to this specific isomer, which is often desired for subsequent functionalization.

While direct applications in blockbuster drugs have not been prominently reported in mainstream literature, the true value of this compound is evident in its utility in creating libraries of compounds for drug discovery. The nicotinonitrile moiety itself is a well-established pharmacophore found in numerous biologically active molecules. The presence of the chloro and methoxy groups on this scaffold provides chemists with handles to introduce further molecular diversity, a key strategy in the search for new therapeutic agents. For instance, the chloro group can be displaced by various nucleophiles, while the methoxy group can be cleaved to reveal a hydroxyl group, opening up further avenues for modification.

Persistent Challenges and Open Questions in Research

Despite its utility, research involving this compound is not without its challenges. One of the persistent issues is achieving high yields and purity in its synthesis, particularly on a larger scale. The reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide can sometimes lead to the formation of the isomeric product, 2-chloro-6-methoxy-4-methylnicotinonitrile, and other byproducts, necessitating careful control of reaction conditions and purification steps. chemicalbook.com

An open question in the research landscape is the full exploration of the reactivity of the cyano group in the context of the other substituents on the pyridine ring. While the nitrile can be hydrolyzed or reduced, the influence of the adjacent methoxy group and the chloro group at the 6-position on the reactivity and selectivity of these transformations is an area that warrants further investigation. Understanding these electronic and steric effects in greater detail could unlock new synthetic pathways and applications for this molecule.

Furthermore, while the nicotinonitrile core is associated with a broad range of biological activities, the specific pharmacological profile of derivatives synthesized directly from this compound remains an area of active exploration. More extensive biological screening of compounds derived from this intermediate is needed to fully realize its potential in medicinal chemistry.

Broader Implications for Organic Chemistry and Material Science

The study and application of this compound have broader implications for the fields of organic chemistry and material science. In organic synthesis, the methodologies developed for the selective functionalization of this and similar polysubstituted pyridines contribute to the ever-expanding toolbox of synthetic chemists. The ability to precisely control the introduction of different functional groups onto a heterocyclic core is fundamental to the design and synthesis of complex target molecules.

In the realm of material science, pyridine-based compounds are known to exhibit interesting photophysical and electronic properties. The specific substitution pattern of this compound, with its electron-withdrawing and electron-donating groups, suggests that its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The exploration of this potential is an emerging area of research that could lead to novel applications beyond the traditional focus on medicinal chemistry.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Optimize quenching protocols (e.g., controlled ice addition) to minimize byproduct formation, as demonstrated in high-yield syntheses of dichloronicotinonitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.